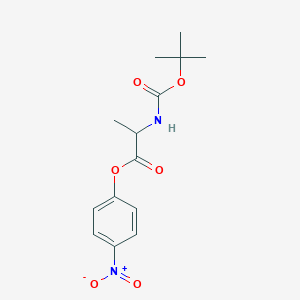

Boc-Ala-ONp

Description

Historical Context of Activated Esters in Organic Synthesis

The concept of "activating" a carboxylic acid is a fundamental principle in organic synthesis. Carboxylic acids themselves are generally not reactive enough to readily form amide or ester bonds with amines or alcohols. libretexts.org To overcome this, chemists convert the carboxyl group's hydroxyl into a better leaving group, creating a more electrophilic species susceptible to nucleophilic attack. thieme-connect.de This process is known as carboxyl activation. libretexts.org

Historically, one of the earliest methods involved converting the carboxylic acid into a more reactive acid chloride. libretexts.org However, the harsh conditions required and the high reactivity of acid chlorides limited their use, especially with sensitive molecules. This led to the development of a broader range of "activated esters." wikipedia.org An active ester is a functional group that is highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is achieved by attaching electron-withdrawing groups to the alkoxy part of the ester, which makes the carbonyl carbon more electrophilic. thieme-connect.de

Over the decades, a variety of activating groups have been developed, including those based on phenols, N-hydroxyimides (like N-hydroxysuccinimide), and triazoles. wikipedia.orgbachem.com These activated esters offer a balance of stability for isolation and purification with sufficient reactivity for efficient coupling under milder conditions than those required for acid chlorides. thieme-connect.debachem.com This development was a significant advance, particularly for the multi-step synthesis of complex molecules like peptides, where preserving stereochemistry and protecting other functional groups is paramount. core.ac.uk More recent strategies even employ carboxylic acids as traceless activation groups through photoredox catalysis. nih.govacs.org

Significance of p-Nitrophenyl Esters in Peptide Chemistry

Among the various types of activated esters, p-nitrophenyl esters (ONp esters) have held a significant place in peptide chemistry. core.ac.uk Their utility stems from the electron-withdrawing nature of the p-nitrophenyl group. thieme-connect.de The nitro group (-NO₂) pulls electron density away from the ester linkage, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by the amino group of another amino acid. core.ac.ukthieme-connect.de The resulting p-nitrophenolate ion is a relatively stable and good leaving group due to resonance stabilization, which facilitates the forward reaction of peptide bond formation. core.ac.uk

The advantages of using p-nitrophenyl esters in peptide synthesis include:

Moderate Reactivity : They are reactive enough to form peptide bonds efficiently under mild conditions but are often stable enough to be isolated, purified as crystalline solids, and stored. core.ac.ukthieme-connect.de This stability allows for precise control over the coupling reaction.

Reduced Racemization : The conditions used for coupling with p-nitrophenyl esters are generally mild enough to minimize the risk of racemization at the chiral center of the amino acid, a critical factor in producing biologically active peptides. core.ac.ukpublish.csiro.au

Reaction Monitoring : The release of p-nitrophenol or its phenolate (B1203915) ion during the reaction can sometimes be monitored spectrophotometrically, as p-nitrophenol is chromogenic. vulcanchem.comresearchgate.net

These characteristics made p-nitrophenyl esters a cornerstone of classical solution-phase peptide synthesis and valuable reagents for creating specific peptide sequences before the widespread adoption of modern solid-phase synthesis techniques and more advanced coupling reagents. publish.csiro.aupublish.csiro.authieme-connect.com

Overview of Boc-Ala-ONp as a Key Intermediate in Academic Research

This compound serves as a quintessential example of a protected and activated amino acid derivative used in academic and industrial research. cymitquimica.comlookchem.com Its primary application is as a building block in the synthesis of peptides containing the alanine (B10760859) residue. sigmaaldrich.comsigmaaldrich.com The tert-butoxycarbonyl (Boc) protecting group is stable under the basic and nucleophilic conditions often used for peptide coupling but can be easily removed with mild acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of a peptide chain. cymitquimica.comvulcanchem.com

Research findings have demonstrated the utility of this compound and similar compounds in various synthetic contexts:

Dipeptide and Polypeptide Synthesis : Researchers have used this compound to couple with other amino acids or peptide fragments to create specific sequences. lookchem.comresearchgate.net For example, the coupling of this compound with amino acid calcium carboxylates has been shown to produce N-protected dipeptides in very high yields (92-100%). lookchem.com

Enzyme Substrate Studies : While less common for this specific compound, related p-nitrophenyl esters are widely used as chromogenic substrates in enzyme assays. vulcanchem.comsmolecule.com The cleavage of the ester bond by an enzyme releases p-nitrophenol, which can be quantified to measure enzyme activity. vulcanchem.combachem.com

Solid-Phase Peptide Synthesis (SPPS) : this compound is suitable for use in Boc-chemistry SPPS, a methodology where a peptide is assembled step-by-step on a solid resin support. sigmaaldrich.comsigmaaldrich.com

Development of Synthetic Methodologies : The compound is often used as a model reagent in the development of new peptide coupling methods or for comparing the efficiency of different synthetic strategies. thieme-connect.com For instance, it has been used in reactions to form imide-dipeptides, where the p-nitrophenyl group proved to be a more effective activating group than an acyl chloride for that specific application. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947737 | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-49-0 | |

| Record name | N-tert-Butyloxycarbonylalanine-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Derivatization for Boc Ala Onp

General Principles of N-Protected Amino Acid p-Nitrophenyl Ester Synthesis

The synthesis of N-protected amino acid p-nitrophenyl esters is a cornerstone of peptide synthesis, predicated on the principle of carboxyl group activation. The p-nitrophenyl group serves as an effective leaving group, facilitating the nucleophilic attack by the amino group of another amino acid to form a peptide bond. gcwgandhinagar.com This activation must be potent enough for efficient peptide coupling while being mild enough to prevent undesirable side reactions and racemization. sci-hub.st

A common strategy involves the reaction of an N-protected amino acid with p-nitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). gcwgandhinagar.comvulcanchem.com DCC acts as a dehydrating agent, facilitating the esterification. gcwgandhinagar.com The tert-butoxycarbonyl (Boc) group is a widely used N-protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Specific Synthetic Routes for Boc-Ala-ONp Formation

The formation of this compound specifically involves the esterification of Boc-L-alanine with 4-nitrophenol (B140041).

Approaches Involving N-α-tert-Butyloxycarbonyl-L-alanine Activation

The primary method for synthesizing this compound involves the activation of the carboxylic acid of Boc-Ala-OH. This is typically achieved by reacting Boc-Ala-OH with p-nitrophenol using a carbodiimide, most notably dicyclohexylcarbodiimide (DCC), in an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). gcwgandhinagar.comvulcanchem.com The reaction proceeds by the DCC-mediated dehydration to form the active ester.

An alternative approach involves the in situ formation of the p-nitrophenyl ester. This can be accomplished by reacting the N-protected amino acid with p-nitrophenyl chloroformate (pNPCF) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.st This method is advantageous for its simplicity and rapidity. sci-hub.st The proposed mechanism suggests the initial formation of an unstable mixed anhydride (B1165640) which then undergoes intramolecular condensation to yield the stable p-nitrophenyl ester. sci-hub.st

The following table summarizes common reagents and their roles in the synthesis of this compound:

| Reagent | Role | Reference |

| N-α-tert-Butyloxycarbonyl-L-alanine (Boc-Ala-OH) | Amino acid precursor with a protected amino group. | |

| p-Nitrophenol | Provides the activating p-nitrophenyl ester group. | gcwgandhinagar.com |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent that facilitates esterification by dehydration. | gcwgandhinagar.comvulcanchem.com |

| p-Nitrophenyl chloroformate (pNPCF) | Reagent for in situ formation of the p-nitrophenyl ester. | sci-hub.st |

| Triethylamine (Et3N) | Base used to neutralize acids formed during the reaction. | sci-hub.st |

| 4-Dimethylaminopyridine (DMAP) | Catalyst for the esterification reaction. | sci-hub.st |

Considerations for Stereochemical Purity during this compound Synthesis

Maintaining the stereochemical integrity of the chiral α-carbon of alanine (B10760859) is paramount during synthesis to ensure the biological activity of the final peptide. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur, particularly under harsh reaction conditions.

The use of p-nitrophenyl esters is generally considered to be a method that minimizes racemization, especially when compared to more reactive acyl chlorides. gcwgandhinagar.compublish.csiro.au The activation provided by the p-nitrophenyl ester is sufficiently mild to disfavor the formation of oxazolone (B7731731) intermediates, which are often responsible for racemization. sci-hub.stcdnsciencepub.com Carrying out the reaction at low temperatures, such as 0°C, and using solvents of low polarity can further suppress racemization. gcwgandhinagar.com

Studies have shown that coupling reactions involving p-nitrophenyl esters of peptide derivatives proceed with no significant racemization under conditions similar to those used for polymerization. publish.csiro.au However, factors like the presence of certain salts (e.g., triethylamine hydrochloride) and the use of polar solvents can increase the risk of racemization. cdnsciencepub.com

Derivatization Strategies for Amino Acid Precursors in Active Ester Formation

While the direct use of Boc-Ala-OH is the most common route, derivatization of the amino acid precursor can be employed in specific contexts. For instance, the synthesis of unnatural amino acids sometimes involves the derivatization of a precursor like serine. N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester can be synthesized and subsequently converted to other derivatives. orgsyn.org

In the broader context of peptide synthesis, other active esters, such as N-hydroxysuccinimide (NHS) esters, are also widely used. beilstein-journals.orggoogle.comfarmaciajournal.com The synthesis of these esters follows similar principles of carboxyl activation. For example, Boc-Ala-OH can be reacted with N-hydroxysuccinimide in the presence of DCC to form Boc-Ala-ONSu. farmaciajournal.com These active esters, like their p-nitrophenyl counterparts, are stable, often crystalline solids that can be readily purified and stored. researchgate.net

The choice between different active esters often depends on the specific requirements of the peptide synthesis, including the nature of the amino acids being coupled and the desired reaction conditions.

The following table provides a comparison of yields for different dipeptide synthesis methods, highlighting the efficiency of active ester methods.

| Coupling Method | Dipeptide | Yield (%) | Reference |

| p-Nitrophenyl ester | Cbz-L-Gln-Gly | 85 | sci-hub.st |

| p-Nitrophenyl ester | Cbz-L-Gln-L-Ala | 82 | sci-hub.st |

| N-hydroxysuccinimide ester | Boc-Ala-Ala-OH | 92-100 | lookchem.com |

Applications of Boc Ala Onp in Peptide Chemistry and Biomolecule Synthesis

The Role of Boc-Ala-ONp as an Activated Amino Acid Derivative

This compound is a cornerstone in the synthesis of peptides due to its activated ester functionality. The p-nitrophenyl group is an effective leaving group, rendering the carbonyl carbon of the alanine (B10760859) residue highly susceptible to nucleophilic attack by the amino group of another amino acid. This reactivity is harnessed to form a new peptide bond. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus of the alanine, preventing unwanted side reactions during the coupling process. ontosight.aiwiley-vch.de This protective group can be readily removed under mild acidic conditions, allowing for the sequential addition of more amino acids. cymitquimica.com

Stepwise Elongation Strategies in Oligopeptide Synthesis

In the stepwise synthesis of oligopeptides, this compound allows for the controlled, sequential addition of alanine residues to a growing peptide chain. wiley-vch.delookchem.com This methodical approach is crucial for building peptides with a precisely defined sequence. The process typically involves coupling this compound with the free amino group of a peptide chain, followed by the removal of the Boc protecting group to expose a new amino terminus for the next coupling reaction. This cycle is repeated until the desired oligopeptide is assembled. wiley-vch.de

Coupling Reactions with Free Amino Acids and Amino Acid Carboxylates

Research has demonstrated the efficacy of this compound in coupling reactions with both free amino acids and their carboxylate salts. researchgate.netresearchgate.net One notable study investigated the synthesis of N-protected dipeptide acids using alkaline earth metal carboxylates of amino acids in organic solvents. researchgate.netresearchgate.net It was discovered that calcium carboxylates of amino acids were particularly effective for coupling with this compound in dimethylformamide (DMF), leading to high yields of the desired N-protected dipeptide acids, ranging from 92-100%. researchgate.netresearchgate.netresearchgate.netresearchgate.net This method provides a practical route for forming peptide bonds under relatively mild conditions.

Applications in Dipeptide and Tripeptide Synthesis

This compound has been successfully employed in the synthesis of various dipeptides and tripeptides. researchgate.netresearchgate.net For instance, the coupling of this compound with amino acid calcium carboxylates has been shown to be a high-yielding method for producing N-protected dipeptide acids. researchgate.netresearchgate.net The resulting dipeptides can then be further elongated. For example, a protected dipeptide can be deprotected and subsequently coupled with another activated amino acid to form a tripeptide. This strategy has been utilized in the synthesis of specific peptide sequences, such as pGlu-Ala-Trp, where a dipeptide intermediate is formed and then extended. google.com Furthermore, this compound can be a precursor in creating longer peptide substrates for enzymatic assays, like Boc-Ala-Ala-Gly-pNA, which is used to study glycine (B1666218) endopeptidase activity. smolecule.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound is well-suited for use in solid-phase peptide synthesis (SPPS), a widely adopted technique for the efficient assembly of peptides. scientificlabs.co.uksmolecule.com In SPPS, the growing peptide chain is anchored to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each coupling and deprotection step. bachem.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classic strategy in SPPS where the temporary Nα-Boc group is removed with a mild acid, and the more stable side-chain protecting groups (like benzyl (B1604629) ethers) and the linkage to the resin are cleaved at the end of the synthesis with a strong acid. uodiyala.edu.iq this compound, as an activated amino acid, can be readily incorporated into the SPPS workflow for the addition of alanine residues. scientificlabs.co.uk In some cases, Boc-Gln-ONp has been specifically used in SPPS to incorporate glutamine residues, mediated by DCC (dicyclohexylcarbodiimide). oup.comoup.com

Innovations and Challenges in Peptide Synthesis Utilizing this compound

While the use of this compound and other activated esters has streamlined peptide synthesis, certain challenges and areas for innovation remain.

Optimization of Reaction Efficiency and Product Yields

The efficiency and yield of peptide coupling reactions involving N-Boc-L-alanine 4-nitrophenyl ester (this compound) are critically dependent on the optimization of various reaction parameters. These include the choice of solvent, the presence and nature of basic catalysts, reaction temperature, and the specific characteristics of the nucleophile. The activated 4-nitrophenyl ester of this compound is designed for efficient aminolysis, but achieving high yields requires careful control of the reaction environment to promote the desired coupling and minimize side reactions. vulcanchem.com

One effective strategy to enhance product yields involves the use of amino acid salts in organic solvents. Research has shown that employing calcium carboxylates of amino acids for coupling with active esters like this compound can lead to significantly high yields. In a study investigating the synthesis of N-protected dipeptide acids, the coupling of this compound with various amino acid calcium carboxylates in dimethylformamide (DMF) resulted in the desired products with yields ranging from 92% to 100%. researchgate.net This method proves to be highly efficient for synthesizing dipeptides. researchgate.net

| Reactant 2 (Amino Acid Calcium Salt) | Solvent | Yield of Boc-Ala-AA-OH (%) |

| Glycine Calcium Salt | DMF | 95 |

| L-Leucine Calcium Salt | DMF | 100 |

| L-Phenylalanine Calcium Salt | DMF | 92 |

| L-Valine Calcium Salt | DMF | 98 |

Data sourced from a study on N-protected dipeptide acid synthesis. researchgate.net

However, the success of a coupling reaction with this compound is not universal and can be highly dependent on the steric hindrance of the reacting partners. In the attempted synthesis of a complex depsipeptide, a coupling reaction between this compound and a sterically hindered secondary alcohol fragment was unsuccessful. rsc.org Even with the addition of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive and N-methylmorpholine (NMM) as a base in DMF at room temperature, the desired ester product was not detected. rsc.org This finding underscores the importance of substrate compatibility and the need for alternative coupling strategies when significant steric challenges are present. rsc.org

| Reaction Components | Conditions | Result |

| N-Boc-Ala-ONp (1.5 equiv.), HOBt (1.5 equiv.), NMM, Sterically Hindered Alcohol | DMF, room temp. | No desired product detected |

Data from esterification optimization studies for Halipeptin A synthesis. rsc.org

In the context of biocatalysis, reaction efficiency involving this compound as a substrate has also been a subject of study. For instance, the enzyme Alcalase, when immobilized on glyoxyl agarose, was evaluated for its hydrolytic activity. The stabilized immobilized enzyme retained approximately 54% of the activity of its soluble counterpart for the hydrolysis of the small substrate this compound. researchgate.net This demonstrates that while immobilization can enhance enzyme stability, it may also impact kinetic efficiency, a key consideration in optimizing enzyme-mediated processes. researchgate.net

Green Chemistry Approaches in Active Ester-Mediated Peptide Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate the environmental impact of traditional methods. researchgate.net A primary focus is the reduction or replacement of hazardous solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are commonly used in both solid-phase and solution-phase peptide synthesis. csic.esnih.gov

Research into greener alternatives has explored a variety of solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyrene, and water. nih.govresearchgate.netcsic.es Water is considered the ultimate green solvent, and efforts are being made to develop aqueous peptide synthesis protocols. csic.es However, a significant challenge is the poor solubility of many protected amino acid derivatives, including those with Boc and Fmoc protecting groups, in these greener solvents. csic.esresearchgate.net

Solvent-free reaction conditions represent another important avenue in green peptide synthesis. researchgate.net Techniques such as ball-milling have been developed to facilitate peptide bond formation between protected amino acid derivatives and amino acid esters without the need for a solvent, thereby significantly reducing chemical waste. researchgate.netresearchgate.net

Reactions involving this compound have been studied in aqueous systems, aligning with green chemistry goals. In one study, Boc-L-Ala-ONp and its D-enantiomer were used as substrates to investigate the enantioselective esterase-like activity of self-assembling peptide fibrils in an aqueous phosphate (B84403) buffer. universiteitleiden.nl The research demonstrated efficient hydrolysis of the ester in water, catalyzed by the peptide fibrils. universiteitleiden.nl This highlights the potential for carrying out active ester-mediated reactions in environmentally benign aqueous media. universiteitleiden.nl

| Kinetic Parameter | Value for Hydrolysis of Boc-L-Ala-ONp |

| KM | 1.23 ± 0.11 mM |

| kcat | 2.90 ± 0.2·10⁻⁴ s⁻¹ |

| kcat/KM | 0.235 ± 0.013 M⁻¹·s⁻¹ |

Kinetic constants for the hydrolysis of Boc-L-Ala-ONp by a catalytic peptide fibril in aqueous buffer (pH 6.5). universiteitleiden.nl

The development of these green approaches is crucial for the future of peptide synthesis, aiming to create processes that are not only efficient and high-yielding but also sustainable and environmentally responsible. researchgate.net

Mechanistic Studies and Kinetic Analysis of Boc Ala Onp Reactivity

Elucidation of Reaction Mechanisms in Amide Bond Formation

The primary role of N-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp) in chemical synthesis is to serve as an activated amino acid derivative for the formation of amide (peptide) bonds. The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The 4-nitrophenyl group (-ONp) is a potent electron-withdrawing group, which makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack.

The general mechanism for amide bond formation using this compound involves the following steps:

Nucleophilic Attack: The amino group of a nucleophile (e.g., an amino acid ester or an amine) attacks the electrophilic carbonyl carbon of this compound.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.

Expulsion of the Leaving Group: This collapse is accompanied by the departure of the 4-nitrophenolate (B89219) anion, a relatively stable leaving group due to resonance stabilization provided by the nitro group.

Proton Transfer: A final proton transfer step yields the neutral amide product and 4-nitrophenol (B140041).

This substitution pathway is fundamental to its application in both solution-phase and solid-phase peptide synthesis. vulcanchem.com The efficiency of this process is highlighted in studies where the 4-nitrophenyl group was found to be a more effective activating group than an acyl chloride for the synthesis of certain imide-dipeptides, leading to significantly higher product yields. thieme-connect.com

Kinetic Studies of Hydrolysis and Aminolysis Reactions involving this compound

Kinetic analyses of reactions involving this compound provide quantitative insights into its reactivity. These studies typically focus on hydrolysis (reaction with water) and aminolysis (reaction with an amine), which are competing reactions in peptide synthesis.

Enzymatic Hydrolysis: this compound is frequently used as a chromogenic substrate to study the kinetics of hydrolytic enzymes, such as proteases. The release of 4-nitrophenol upon hydrolysis can be monitored spectrophotometrically. A study on a photo-switchable peptide fibril esterase demonstrated the enantioselective hydrolysis of Boc-L-Ala-ONp. universiteitleiden.nl The kinetic parameters for this specific enzymatic reaction were determined, showcasing the substrate's utility in characterizing enzyme activity. universiteitleiden.nl

| Parameter | Value | Conditions |

| KM | 1.23 ± 0.11 mM | 50 mM phosphate (B84403) buffer, pH 6.5, 25°C |

| kcat | 2.90 ± 0.2 x 10-4 s-1 | 50 mM phosphate buffer, pH 6.5, 25°C |

| kcat/KM | 0.235 ± 0.013 M-1s-1 | 50 mM phosphate buffer, pH 6.5, 25°C |

| Table 1: Kinetic constants for the enzymatic hydrolysis of Boc-L-Ala-ONp. Data sourced from Scholarly Publications Leiden University. universiteitleiden.nl |

Aminolysis (Peptide Bond Formation): The rate of aminolysis is crucial for efficient peptide synthesis. Kinetic studies have been performed to quantify the coupling rates of various activated esters, including this compound. The second-order coupling rate constant (kc) for the reaction of this compound with an amino acid ester provides a direct measure of its reactivity in peptide bond formation. Research has shown that the nature of the activating ester group has a significant effect on the coupling rate. iisc.ac.in

| Reactants | Rate Constant (kc) [M-1s-1] | Solvent |

| This compound + Val-OMe | 0.0031 | THF |

| Table 2: Second-order coupling rate constant for this compound with L-valine methyl ester (Val-OMe) in Tetrahydrofuran (B95107) (THF). Data sourced from a 1992 study on coupling rate constants. iisc.ac.in |

While many reactions can be modeled with simple second-order kinetics, studies on analogous Boc-alanine active esters suggest that the reaction mechanism can be more complex, sometimes indicating a chain-like reaction mechanism that does not fit a simple kinetic scheme. nih.gov

Influence of Solvent Systems and Reaction Conditions on this compound Reactivity

The reactivity of this compound is profoundly influenced by the choice of solvent and other reaction conditions like the presence of catalysts or specific bases.

Solvent Effects: The rate of aminolysis of p-nitrophenyl esters is highly dependent on the solvent used. sci-hub.se The reaction rates can increase by an order of magnitude when moving from non-polar aprotic solvents to polar aprotic solvents. sci-hub.se

Low Polarity Solvents: In solvents like chloroform (B151607) and dichloromethane (B109758), reaction rates are relatively slow. sci-hub.se

Intermediate Polarity Solvents: Rates increase significantly in solvents such as ethyl acetate (B1210297), dioxane, and tetrahydrofuran (THF). sci-hub.se

High Polarity Solvents: The highest reaction rates are observed in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). sci-hub.se This acceleration is attributed to the solvent's ability to solvate charged intermediates and transition states, facilitating the reaction.

The practical benefit of using a polar solvent like DMF is demonstrated in the coupling of this compound with amino acid calcium carboxylates, which proceeds in high yields (92-100%). lookchem.comresearchgate.net

Influence of Activating Group: The 4-nitrophenyl ester is one of several "active esters" used in peptide synthesis. Its reactivity is often compared to others to select the appropriate building block for a specific synthetic challenge. In a comparative study using THF as the solvent, this compound was found to be one of the slower-reacting active esters. iisc.ac.in

| Boc-Ala Active Ester | Relative Reactivity Order |

| Pentafluorophenyl (OPfp) | 1 (Fastest) |

| N-hydroxysuccinimide (OSu) | 2 |

| Pentachlorophenyl (OPcp) | 3 |

| 2,4,5-Trichlorophenyl (OTcp) | 4 |

| 4-Nitrophenyl (ONp) | 5 (Slowest) |

| Table 3: Relative coupling rate of Boc-Ala active esters with Val-OMe in THF. The p-nitrophenyl ester (ONp) is significantly slower than pentafluorophenyl (OPfp) and pentachlorophenyl (OPcp) esters under these conditions. iisc.ac.in |

Other Reaction Conditions: Specific reagents can be added to the reaction mixture to facilitate amide bond formation. For instance, the coupling of this compound can be carried out in DMF in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt) and N-Methylmorpholine (NMM) at room temperature. rsc.org In other specialized applications, such as the synthesis of imide-dipeptides, strong bases like n-butyllithium (n-BuLi) in THF have been employed with this compound. thieme-connect.com

Enzymatic Hydrolysis and Substrate Specificity of Boc Ala Onp

Characterization of Protease Activity Using Boc-Ala-ONp as a Chromogenic Substrate

This compound is widely employed in assays to measure the activity of several classes of proteases due to its susceptibility to cleavage by enzymes that recognize small, neutral amino acids like alanine (B10760859) at the P1 position.

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, readily hydrolyzes this compound. aai.orgtjpr.org This substrate is frequently used to assess HNE activity in various contexts, including studies on the anti-inflammatory effects of compounds that may inhibit elastase release or activity. tjpr.orgajol.info For instance, the inhibitory effect of celastrol (B190767) on fMLP-induced elastase release from human neutrophils was quantified by measuring the reduction in this compound hydrolysis. tjpr.orgajol.info

The utility of this compound extends to other elastase-like enzymes as well. It has been used to characterize the enzymatic behavior of canine granulocyte elastase, which shows similar affinity for this substrate as human granulocyte elastase. researchgate.net Additionally, slow-moving elastase-like esterases (SE) found in human leukocyte granules, which may be precursors to elastase isozymes, also demonstrate hydrolytic activity towards this compound, an activity that is notably enhanced by the presence of detergents like Triton X-100. nih.gov

This compound has proven to be a useful tool for studying the enzymatic activity of the Human Cytomegalovirus (HCMV) protease, a serine protease essential for viral capsid assembly. acs.orgnih.govresearchgate.net A stable mutant of the HCMV protease (A143T/A144T) has been shown to possess esterase activity and effectively hydrolyzes this compound. acs.orgnih.govnih.govacs.orgresearchgate.net This finding is significant as it demonstrates that the viral protease can cleave small ester compounds, with a preference for Boc-L-Ala-ONp over other Boc-Xaa-ONp derivatives. acs.orgnih.gov This substrate has been instrumental in the initial characterization of the protease's esterase function, paving the way for the development of targeted prodrugs. acs.orgnih.govresearchgate.net

Proteinase 3 (PR3), another serine protease found in neutrophil azurophilic granules and a major autoantigen in certain vasculitides, also exhibits enzymatic activity towards this compound. aai.orgaai.orgfau.de The substrate is used to quantify PR3 activity in various research settings, such as investigating the induction of bioactive IL-18 secretion by oral epithelial cells or the effects of inhibitors. aai.orgaai.org For example, the enzymatic activity of PR3 was measured using this compound to confirm inhibition by serine protease inhibitors like Pefabloc SC and α1-antitrypsin. aai.org The hydrolysis of this compound by PR3 has also been used to assess the functional capabilities of anti-PR3 antibodies (C-ANCA). nih.gov

Beyond HNE and PR3, this compound is also cleaved by other serine proteinases, including chymotrypsin (B1334515) and trypsin, and even their zymogens, chymotrypsinogen and trypsinogen, particularly at high ionic strengths. bachem.com Neutrophil proteinase 4 (NP4) also readily cleaves this compound. nih.gov

While the primary focus of many studies using this compound is on human proteases, its utility is not limited to this group. The general structure of the substrate makes it potentially susceptible to cleavage by a variety of microbial proteases that have elastase-like or chymotrypsin-like specificity. For instance, proteinase K from the fungus Tritirachium album is a broad-spectrum serine protease known to cleave a wide range of peptide bonds, and substrates like this compound are used to assess its general proteolytic activity.

Proteinase 3 (PR3) and Other Serine Proteinases

Determination of Enzyme Kinetic Parameters (e.g., K_m, k_cat) with this compound

This compound is a valuable substrate for determining the fundamental kinetic parameters of proteases, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). youtube.comnumberanalytics.comlibretexts.org These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency.

For the Human Cytomegalovirus (HCMV) A143T/A144T protease mutant, the kinetic parameters for the hydrolysis of Boc-L-Ala-ONp were determined. The enzyme exhibited saturable kinetics with a K_m of 163 µM and a k_cat of 0.397 s⁻¹. acs.orgnih.gov This indicates a moderate affinity for the substrate. acs.orgnih.gov

In the case of Proteinase 3 (PR3), studies have evaluated its enzymatic activity using this compound under different conditions. When associated with lipid membranes, the catalytic activity of PR3 towards this compound was found to be increased. atsjournals.org The Michaelis-Menten constant (K_m) for neutrophil proteinase 4 (NP4) with this compound was determined to be 0.47 mM. nih.gov For human granulocyte elastase, the K_m for this compound is reported as 0.35 mM. researchgate.net In contrast, a study on purified human pancreatic elastase reported a K_m value of 0.513 mM for this compound. researchgate.net

The catalytic efficiency, often expressed as the k_cat/K_m ratio, is a measure of how "good" an enzyme is at processing a particular substrate. youtube.com For human neutrophil elastase, a specific chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, has a much higher k_cat/K_m (120,000 M⁻¹s⁻¹) compared to pancreatic elastase (2,700 M⁻¹s⁻¹), highlighting the specificity of different elastases for various substrates.

Interactive Table: Kinetic Parameters for Protease Hydrolysis of this compound

| Enzyme | K_m (µM) | k_cat (s⁻¹) | Source(s) |

| HCMV Protease (A143T/A144T) | 163 | 0.397 | acs.org, nih.gov |

| Neutrophil Proteinase 4 (NP4) | 470 | - | nih.gov |

| Human Granulocyte Elastase | 350 | - | researchgate.net |

| Human Pancreatic Elastase | 513 | - | researchgate.net |

Note: k_cat values were not available in all cited sources.

Substrate Specificity Profiling of Various Proteases Utilizing this compound Derivatives

The substrate specificity of a protease can be investigated by comparing its activity against a panel of related substrates, such as this compound and its derivatives where the alanine residue is replaced by other amino acids (Boc-Xaa-ONp).

Studies on the HCMV A143T/A144T protease mutant evaluated its hydrolytic activity against several Boc-L-Xaa-ONp esters, including derivatives with Gly, Leu, Ile, Gln, Phe, and Val at the Xaa position. acs.orgnih.gov The results showed that the protease has a clear preference for alanine at this position, as the specific activity for Boc-L-Ala-ONp was nearly five times higher than for Boc-L-Gly-ONp and Boc-L-Phe-ONp. acs.orgnih.gov Notably, the derivatives containing Ile, Leu, Val, and Gln were not hydrolyzed by the HCMV protease under the tested conditions, demonstrating a defined substrate specificity. acs.orgnih.gov

Similarly, the specificity of human leukocyte elastase has been extensively studied. While it efficiently cleaves substrates with small, non-bulky amino acids like alanine in the P1 position, its activity is significantly lower with larger or charged residues. core.ac.uk For example, replacing the P1 alanine in a peptide chloromethyl ketone inhibitor with phenylalanine results in no inhibition of leukocyte elastase. core.ac.uk This principle of varying the amino acid at the P1 position is fundamental to profiling the substrate-binding pocket of proteases.

Interactive Table: Relative Hydrolysis of Boc-Xaa-ONp Derivatives by HCMV Protease

| Substrate (Boc-Xaa-ONp) | Relative Activity | Source(s) |

| Boc-L-Ala-ONp | +++++ | acs.org, nih.gov |

| Boc-L-Gly-ONp | + | acs.org, nih.gov |

| Boc-L-Phe-ONp | + | acs.org, nih.gov |

| Boc-L-Ile-ONp | - | acs.org, nih.gov |

| Boc-L-Leu-ONp | - | acs.org, nih.gov |

| Boc-L-Val-ONp | - | acs.org, nih.gov |

| Boc-L-Gln-ONp | - | acs.org, nih.gov |

Key: +++++ (Highest Activity), + (Low Activity), - (No Activity Detected)

Investigating Enantioselectivity in Enzymatic Reactions with Boc-L-Ala-ONp and Boc-D-Ala-ONp

The chiral nature of this compound allows for the investigation of enantioselectivity in enzymatic and enzyme-mimicking systems by comparing the hydrolysis rates of its L- and D-enantiomers.

A study utilizing a photo-switchable peptide fibril esterase, designated A6H8, demonstrated significant enantioselectivity. universiteitleiden.nlresearchgate.net The catalytic fibrils were found to be substantially more active in hydrolyzing Boc-L-Ala-ONp compared to its stereoisomer, Boc-D-Ala-ONp. universiteitleiden.nl The initial rate of hydrolysis for the L-substrate was over four times greater than for the D-substrate, which corresponds to an enantiomeric excess of over 60% in the hydrolysis of a racemic mixture. universiteitleiden.nl The kinetic constants for the hydrolysis of Boc-L-Ala-ONp by the most active form of the fibril catalyst were determined. universiteitleiden.nlresearchgate.net

Artificial enzyme models have also been used to study enantioselective hydrolysis. Non-chiral copper(II) complexes equipped with bis(β-cyclodextrin)s were explored as hydrolase models. researchgate.net These complexes showed a general preference for hydrolyzing L-isomers of amino acid esters. For this compound, the "back-to-back" bis(β-cyclodextrin) copper complex (CuL¹) displayed a notable enantiomer selectivity (vmaxL/vmaxD). researchgate.net

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Boc-L-Ala-ONp This table presents the kinetic constants for the hydrolysis of the L-enantiomer of this compound by different enzyme systems.

| Enzyme/Catalyst | Km (µM) | kcat (s-1) | Source |

|---|---|---|---|

| HCMV Protease | 163 | 0.397 | nih.gov |

| t-APhe A6H8 Fibril Esterase | 1230 | 0.00029 | universiteitleiden.nl |

Table 2: Enantioselectivity in Hydrolysis of this compound Enantiomers This table summarizes the observed selectivity for the L- versus the D-enantiomer of this compound in different catalytic systems.

| Catalyst | Selectivity Metric | Value | Source |

|---|---|---|---|

| t-APhe A6H8 Fibril Esterase | Initial Rate (L vs D) | >4-fold | universiteitleiden.nl |

| CuL¹ (bis(β-cyclodextrin) copper complex) | vmaxL/vmaxD | 2.0 | researchgate.net |

Role of this compound as a Probe in Enzyme Inhibition Studies

This compound is frequently employed as a substrate in assays designed to screen for and characterize enzyme inhibitors. The consistent and measurable hydrolysis of this compound by a target enzyme provides a reliable baseline against which the effects of potential inhibitors can be quantified.

This methodology has been used extensively to study the inhibition of Proteinase 3 (PR3), a serine protease found in neutrophils. For instance, the inhibition of PR3 by elafin was investigated by monitoring the hydrolysis of this compound. atsjournals.orgatsjournals.org Progress curves of the substrate's hydrolysis in the presence and absence of the inhibitor were used to determine the kinetic constants of the inhibition. atsjournals.orgatsjournals.org Similarly, this compound served as the substrate in studies examining the inhibition of PR3 by its natural inhibitor, α1-antitrypsin (α1-AT), and by autoantibodies (ANCA), demonstrating that the catalytic site remains accessible even when the enzyme is bound to lipid bilayers. aai.orgfau.de

Further studies have used this compound to confirm the inhibitory activity of compounds against PR3 and human leukocyte elastase (HLE) released from oral epithelial cells. aai.orgaai.org The enzymatic activity, measured by the breakdown of this compound, was shown to be effectively blocked by inhibitors such as Pefabloc SC and α1-AT. aai.orgaai.org The utility of this compound also extends to evaluating inhibitors of human leukocyte elastase, where it has been used in spectrophotometric assays to determine the efficacy of various peptide chloromethyl ketones. core.ac.uk

Table 3: Examples of this compound as a Probe in Enzyme Inhibition Studies This table highlights studies where this compound was the substrate used to investigate the inhibition of specific enzymes.

| Target Enzyme | Inhibitor(s) Studied | Research Focus | Source |

|---|---|---|---|

| Proteinase 3 (PR3) | Elafin | Determination of inhibition kinetics (association/dissociation rates) | atsjournals.orgatsjournals.org |

| Proteinase 3 (PR3) | α1-Antitrypsin (α1-AT), ANCA | Inhibition of lipid-bound and free enzyme | fau.de |

| Proteinase 3 (PR3), Human Leukocyte Elastase (HLE) | Pefabloc SC, α1-AT | Inhibition of enzymes secreted from epithelial cells | aai.orgaai.org |

| Human Leukocyte Elastase (HLE) | Peptide Chloromethyl Ketones | Structure-reactivity correlations of inhibitors | core.ac.uk |

Compound Reference Table

Advanced Analytical and Characterization Techniques in Research Involving Boc Ala Onp

Spectrophotometric Monitoring of p-Nitrophenol Release in Enzymatic and Chemical Kinetic Assays

A primary application of Boc-Ala-ONp is as a chromogenic substrate in kinetic assays for various enzymes, particularly proteases. The principle of this assay is the enzymatic or chemical hydrolysis of the ester bond linking the alanine (B10760859) residue to the p-nitrophenol (ONp) group. This cleavage releases the p-nitrophenolate anion, which exhibits a distinct yellow color in aqueous solutions at neutral or alkaline pH. The formation of this anion can be quantitatively monitored in real-time by measuring the increase in absorbance at a specific wavelength, typically between 400 and 410 nm. vulcanchem.com

This method allows for the continuous and convenient determination of reaction rates, making it ideal for studying enzyme kinetics. Researchers can calculate key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). This compound has been employed as a substrate for a range of enzymes, including chymotrypsin (B1334515), trypsin, various elastases, and their zymogens. glpbio.cnbachem.comnih.govvwr.com

For instance, in studies of zymogen catalysis, this compound was identified as an effective substrate for chymotrypsinogen, facilitating investigations into its catalytic mechanism. nih.gov Similarly, the hydrolysis of this compound has been used to assess the esterolytic activity of proteinase 3, both in its free form and when bound to phospholipid bilayers. atsjournals.org In these experiments, the reaction progress is followed by monitoring the absorbance of the released p-nitrophenol at 347 nm. atsjournals.orgatsjournals.org The simplicity and sensitivity of this spectrophotometric assay have cemented the role of this compound as a valuable tool for probing enzyme function and inhibition.

Table 1: Examples of Kinetic Parameters Determined Using this compound as a Substrate This table is interactive. You can sort and filter the data.

| Enzyme/Catalyst | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Assay Conditions | Source(s) |

|---|---|---|---|---|---|

| Photo-switchable Fibril Esterase (t-APhe A6H8) | 1.23 ± 0.11 | 2.90 x 10⁻⁴ ± 0.2 x 10⁻⁴ | 0.235 ± 0.013 | 50 mM phosphate (B84403) buffer, pH 6.5, 25°C | universiteitleiden.nl |

| Chymotrypsinogen | - | - | - | Used to test for "oxyanion hole" integrity | nih.gov |

| Proteinase 3 (phospholipid-bound) | - | - | - | Monitored at 347 nm in DPBS buffer, 25°C | atsjournals.orgatsjournals.org |

| Immobilized Alcalase | ~54% activity relative to soluble enzyme | - | - | pH 8.0, 63°C | nih.gov |

Chromatographic Methods for Purity and Reaction Monitoring in Synthetic Studies

In the context of organic and peptide synthesis, chromatographic techniques are indispensable for the quality control of this compound and for tracking its consumption during a reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of this compound. Commercial suppliers often provide a purity specification of ≥96.0% as determined by HPLC. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This high level of purity is crucial for its use in applications like solid-phase peptide synthesis, where impurities could lead to unwanted side products. sigmaaldrich.com

Beyond purity analysis, HPLC is a powerful tool for monitoring the progress of coupling reactions where this compound serves as an activated amino acid ester. For example, in the synthesis of the dipeptide Boc-Ala-Leu-OH from this compound and an amino acid calcium carboxylate, the reaction yield was precisely determined by HPLC. thieme-connect.com By integrating the peak areas corresponding to the starting material (this compound) and the product (Boc-Ala-Leu-OH) over time, a yield of 99% was calculated. thieme-connect.com Such analyses are typically performed using a reversed-phase column (e.g., C18) with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA), and UV detection at a wavelength suitable for the aromatic components (e.g., 210 nm). thieme-connect.com

Thin-Layer Chromatography (TLC): TLC offers a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. In syntheses involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). soton.ac.ukrsc.org As the reaction proceeds, the spot corresponding to this compound will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase (a solvent mixture, e.g., ethyl acetate (B1210297)/hexane). rsc.org Although it is less quantitative than HPLC, TLC is highly effective for determining the point of reaction completion and for identifying the presence of major byproducts. soton.ac.ukrsc.orgoup.com

Table 2: Examples of Chromatographic Methods Used with this compound This table is interactive. You can sort and filter the data.

| Technique | Purpose | Column/Stationary Phase | Mobile Phase/Solvent System | Detection | Finding/Observation | Source(s) |

|---|---|---|---|---|---|---|

| HPLC | Purity Assessment | - | - | - | Purity specified as ≥96.0% | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |

| HPLC | Reaction Monitoring (Synthesis of Boc-Ala-Leu-OH) | Waters µ-Bondasphere C18 (3.9 x 150 mm) | Linear gradient of 14-41% MeCN in H₂O with 0.1% TFA | UV at 210 nm | Determined a reaction yield of 99% | thieme-connect.com |

| TLC | Reaction Monitoring (Synthesis of α,β-Unsaturated γ-Amino Acid Active Esters) | Silica Gel | Ethyl acetate in hexane (B92381) (e.g., 1-15%) | UV light or staining | Used to monitor reaction completion before purification | rsc.org |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Boc-Ala-ONp, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves coupling Boc-protected alanine with p-nitrophenol using carbodiimide activators (e.g., DCC). To ensure reproducibility, document solvent purity, reaction temperature, and stoichiometric ratios. Include control experiments to verify the absence of racemization (e.g., chiral HPLC analysis). Precisely characterize intermediates via H NMR (e.g., tert-butyl group at δ 1.4 ppm) and IR (C=O stretch at ~1700 cm) .

Q. How can this compound’s stability be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor purity via HPLC at intervals (e.g., 0, 7, 14 days). Use kinetic modeling (Arrhenius equation) to predict shelf life. Compare results with baseline stability data stored at -20°C in anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Identify Boc group protons (δ 1.4 ppm, singlet) and p-nitrophenyl aromatic protons (δ 8.2–8.3 ppm).

- IR : Confirm ester carbonyl (1740 cm) and nitro group (1520, 1350 cm) stretches.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 323). Cross-reference with literature spectra to confirm identity .

Advanced Research Questions

Q. How can contradictory data on this compound’s coupling efficiency in peptide synthesis be resolved?

- Methodological Answer : Systematically test variables such as solvent polarity (DMF vs. DCM), base additives (DIEA vs. NMM), and molar excess (1.2–2.0 eq). Use design of experiments (DoE) to identify interactions between factors. Validate findings with kinetic studies (e.g., monitoring Fmoc deprotection rates) and compare results across independent labs to isolate protocol-specific biases .

Q. What strategies mitigate enantiomeric impurities when using this compound in stereosensitive syntheses?

- Methodological Answer : Racemization often occurs at high temperatures or basic conditions. Optimize by:

- Using low-temperature coupling (0–4°C).

- Minimizing base concentration or switching to milder bases (e.g., collidine).

- Incorporating additives like HOBt to reduce activation time. Validate via chiral HPLC with a crown ether column to resolve D/L-alanine derivatives .

Q. How should researchers design experiments to evaluate this compound’s compatibility with non-standard amino acids?

- Methodological Answer : Perform pilot reactions with sterically hindered (e.g., Aib) or charged (e.g., D/L-Glu) residues. Monitor coupling efficiency via LC-MS and compare with standard Ala couplings. Use competitive experiments (equimolar this compound and Boc-Xaa-ONp) to assess selectivity. Adjust solvent systems (e.g., adding NMP for solubility) and activation times .

Q. What analytical approaches address discrepancies in this compound’s reported solubility profiles?

- Methodological Answer : Conduct solubility screens in 10+ solvents (e.g., THF, acetonitrile, ethyl acetate) using gravimetric or UV-Vis methods. Control for temperature, agitation, and particle size. Compare results with computational solubility predictions (e.g., COSMO-RS). Publish raw data with detailed experimental conditions to clarify context-dependent variability .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use PICO (Population: reaction system; Intervention: variable adjustment; Comparison: baseline conditions; Outcome: yield/purity) to structure questions .

- For Data Contradictions : Follow iterative triangulation—replicate experiments under standardized conditions, cross-validate with orthogonal techniques (e.g., NMR vs. HPLC), and consult independent literature to identify consensus or contextual outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.